molecular formula C16H15N3 B162910 9-(2,2-Dicyanovinyl)julolidine CAS No. 58293-56-4

9-(2,2-Dicyanovinyl)julolidine

Cat. No. B162910
CAS RN: 58293-56-4
M. Wt: 249.31 g/mol
InChI Key: LROAUBRDKLVBCP-UHFFFAOYSA-N
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Description

9-(2,2-Dicyanovinyl)julolidine, also known as DCVJ, is a molecular rotor and a unique fluorescent dye . It binds to tubulin and actin, and its fluorescence intensity drastically increases upon polymerization . DCVJ also binds to phospholipid bilayers and increases its fluorescence intensity . It can detect the kinetic process of degranulation of mast cells .


Synthesis Analysis

The synthesis of julolidine, the core structure of DCVJ, has been extensively explored . The main synthetic approaches for constructing and modifying the julolidine ring have been summarized and compared . The strategies reported for the synthesis of the julolidine ring include aldol condensation, olefination, imine synthesis, and cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of 9-(2,2-Dicyanovinyl)julolidine is C16H15N3 . Its properties depend on the rotational relaxation of the molecule, which can be influenced by the viscosity of the solvent used .


Chemical Reactions Analysis

DCVJ is a fluorescent molecular rotor, and its fluorescence properties are greatly affected by the angle of rotation of the olefin group extending off of its lone aromatic ring . Researchers have explored its utility in polymerization, metal ion detection, self-assembly, aggregation, and detection of proteins and nucleic acids .


Physical And Chemical Properties Analysis

9-(2,2-Dicyanovinyl)julolidine has a molecular weight of 249.31 g/mol . It is soluble in DMSO and chloroform . It has an excitation maximum at approximately 450 nm, and its emission is approximately 480 or 505 nm for low or high viscosity solvents, respectively .

Scientific Research Applications

Fluorescence Energy Transfer in Tubulin

DCVJ is used as a fluorescent probe in studying tubulin, a protein essential in cell division. It binds to tubulin and exhibits fluorescence properties based on the protein's state. This application is significant for understanding protein-protein interactions and the behavior of tubulin in various complexes (Bhattacharya, Roy, & Bhattacharyya, 1996).

Monitoring Polymer Reactions

DCVJ's fluorescence is sensitive to its rotational relaxation, which is influenced by the surrounding environment. This characteristic makes it valuable in monitoring synthetic polymer reactions and observing microviscosity changes in phospholipid bilayers (Kung & Reed, 1989).

Binding to Brain Calmodulin

Research has demonstrated that DCVJ binds to bovine brain calmodulin, a protein involved in calcium signaling. This binding is accompanied by a significant fluorescence increase, providing insights into calmodulin's conformational changes and its interaction with calcium (Iio, Itakura, Takahashi, & Sawada, 1991).

Solvent Characterization in Chemical Processes

DCVJ is used to characterize solvent strength in various conditions, including near- and supercritical states. This application is critical in understanding solvent behavior in different industrial and chemical processes (Lemert & DeSimone, 1991).

Probing Local Motion in Biological Systems

The fluorescence of DCVJ is utilized to probe local motion within biological systems, such as in the study of Nafion thin films and their hydration levels. This application is pivotal for understanding molecular mobility in various biological and synthetic environments (Dishari & Hickner, 2012).

Investigating Microviscosity in Ionic Liquids

DCVJ's sensitivity to the viscosity of the medium is exploited to study microviscosity in ionic liquids. This research is crucial for understanding the local environments of probes in different solvents, particularly in the context of green chemistry (Paul & Samanta, 2008).

Real-time Monitoring of Polymerization

DCVJ is used in real-time monitoring of polymerization processes, such as in the formation of polyurethane. This application is especially relevant in industrial polymer synthesis, providing a cost-effective and efficient method for process monitoring (Minei, Iasilli, Ruggeri, Mattoli, & Pucci, 2020).

Mast Cell Activation Studies

DCVJ has been employed in studying the activation of mast cells. By utilizing its unique fluorescence properties, researchers can observe changes in mast cells' intracellular structures upon activation, providing insights into cellular processes related to immune responses (Furuno et al., 1992).

Future Directions

Fluorescent molecular rotors incorporating julolidine have found diverse applications in various fields . They have been used in sensing local environmental properties such as polarity, pH, viscosity, protein folding, and misfolding . The ongoing research concerning their diverse applications provides a forward-looking perspective on their potential advancements .

properties

IUPAC Name

2-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylmethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c17-10-13(11-18)7-12-8-14-3-1-5-19-6-2-4-15(9-12)16(14)19/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROAUBRDKLVBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=CC3=C2N(C1)CCC3)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90973835
Record name [(2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)methylidene]propanedinitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2,2-Dicyanovinyl)julolidine

CAS RN

58293-56-4
Record name 2-[(2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methylene]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58293-56-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 58293-56-4
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Record name [(2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)methylidene]propanedinitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(2,2-Dicyanovinyl)julolidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
113
Citations
刘伟民 - 化学物理学报 - cjcp.ustc.edu.cn
: Understanding the mechanism of how micro-environments affect molecular rotors helps the design and development of molecular sensors of local physical properties. Here, we …
Number of citations: 2 cjcp.ustc.edu.cn
Z Wang, J Jiang, Y Huang, W Liu - Chinese Journal of Chemical …, 2022 - cjcp.ustc.edu.cn
Understanding the mechanism of how micro-environments affect molecular rotors helps the design and development of molecular sensors. Here, we utilized femtosecond stimulated …
Number of citations: 2 cjcp.ustc.edu.cn
P Minei, G Iasilli, G Ruggeri, V Mattoli, A Pucci - Chemosensors, 2020 - mdpi.com
In this work, the use of fluorescent molecular rotors such as 9-(2,2-dicyanovinyl)julolidine (DCVJ) and 2,3-bis(4-(phenyl(4-(1,2,2-triphenylvinyl) phenyl)amino)phenyl)fumaronitrile (…
Number of citations: 7 www.mdpi.com
G Chwastek, EP Petrov, JP Sáenz - ChemBioChem, 2020 - Wiley Online Library
To unravel the underlying principles of membrane adaptation in small systems like bacterial cells, robust approaches to characterize membrane fluidity are needed. Currently available …
Y Tian, X Huang, H Li, Q Chen, X Gong, H Chen… - Analytica Chimica …, 2023 - Elsevier
Background Tricresyl phosphate (TCP), a typical organic phosphorus flame retardant (OPFR), is an emerging pollutant that causes great concern in recent years due to its high …
Number of citations: 0 www.sciencedirect.com
AS Sediq, RB van Duijvenvoorde, W Jiskoot… - Journal of …, 2016 - Elsevier
This study addressed the effect of contact sliding during stirring of a monoclonal antibody solution on protein aggregation, in particular, in the nanometer and micrometer size range. An …
Number of citations: 50 www.sciencedirect.com
N Azum, M Ali, S Fatima, AM Asiri - Fluid Phase Equilibria, 2022 - Elsevier
Cosolvent-modified ionic liquid (IL)-based binary mixtures have been used in several chemical applications. Therefore, the molecular-level understanding of these binary mixtures is of …
Number of citations: 2 www.sciencedirect.com
A Moraz, F Breider - Analytical Chemistry, 2021 - ACS Publications
Plastic pollution has reached alarming levels in recent years. While macro- and microplastic pollution are attested and studied since the 1970s, much less is known about the associated …
Number of citations: 9 pubs.acs.org
S Lee, M Jen, G Lee, T Jang, Y Pang - Physical Chemistry Chemical …, 2022 - pubs.rsc.org
Intramolecular charge transfer (ICT) of 4-(dicyanomethylene)-2-methyl-6-[2-(2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)vinyl]-4H-pyran (LD688) in DMSO solution was …
Number of citations: 5 pubs.rsc.org
C Lubich, M Malisauskas, T Prenninger, T Wurz… - Pharmaceutical …, 2015 - Springer
Purpose Sub-visible particles were shown to facilitate unwanted immunogenicity of protein therapeutics. To understand the root cause of this phenomenon, a comprehensive analysis of …
Number of citations: 14 link.springer.com

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